1-(3-Methoxyphenyl)-3-(2-methylpropyl)thiourea
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Overview
Description
1-(3-Methoxyphenyl)-3-(2-methylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyphenyl group and a methylpropyl group attached to a thiourea moiety.
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-3-(2-methylpropyl)thiourea typically involves the reaction of 3-methoxyaniline with isobutyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine group to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the thiourea moiety can yield corresponding amines or thiols, depending on the reducing agent used.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-(2-methylpropyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, it is used as a precursor for the synthesis of various agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(2-methylpropyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-3-(2-methylpropyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2-methylpropyl)thiourea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(3-Methoxyphenyl)-3-ethylthiourea: Has a shorter alkyl chain, which can influence its solubility and interaction with biological targets.
1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea: The position of the methoxy group on the phenyl ring can alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can modulate its chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-methylpropyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9(2)8-13-12(16)14-10-5-4-6-11(7-10)15-3/h4-7,9H,8H2,1-3H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDDNILCRWSEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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